Apiopaeonoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
Apiopaeonoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apiopaeonoside, a natural phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Isolated primarily from the roots of Paeonia species, this compound's unique chemical architecture contributes to a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Apiopaeonoside. It further details its known biological effects, supported by experimental methodologies, and explores the current understanding of its mechanism of action. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrammatic representations to facilitate comprehension.
Chemical Structure and Physicochemical Properties
Apiopaeonoside is a complex glycoside consisting of a paeonol (B1678282) aglycone linked to a disaccharide moiety. The systematic IUPAC name for Apiopaeonoside is 1-[2-[[6-O-(β-D-apiofuranosyl)-β-D-glucopyranosyl]oxy]-4-methoxyphenyl]ethanone[1]. Its chemical structure is characterized by the presence of an acetophenone (B1666503) group, a methoxy (B1213986) group, and a unique apiosyl-glucose disaccharide.
Table 1: Chemical Identifiers and Properties of Apiopaeonoside
| Property | Value | Reference |
| CAS Number | 100291-86-9 | [2][3][4][5] |
| Molecular Formula | C₂₀H₂₈O₁₂ | |
| Molecular Weight | 460.43 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98% (by HPLC) | |
| Botanical Source | Root of Paeonia suffruticosa and Paeonia lactiflora |
Table 2: Physicochemical Data of Apiopaeonoside
| Property | Value | Method/Conditions | Reference |
| Melting Point | Not available | - | |
| Solubility | Soluble in DMSO (100 mg/mL), Methanol (B129727), Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | Standard laboratory conditions | |
| Predicted Boiling Point | 765.9 ± 60.0 °C | Computational prediction | |
| Predicted Density | 1.55 ± 0.1 g/cm³ | Computational prediction | |
| Predicted pKa | 12.75 ± 0.70 | Computational prediction |
Spectroscopic Data
The structural elucidation of Apiopaeonoside has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1.1.1. NMR Spectroscopy
While a complete, assigned NMR dataset for Apiopaeonoside was not available in the public domain at the time of this review, the general approach to its characterization involves ¹H NMR and ¹³C NMR spectroscopy. These analyses, typically conducted in solvents like DMSO-d₆ or CD₃OD, would reveal characteristic signals for the aromatic protons of the paeonol moiety, the methoxy group, the acetyl group, and the anomeric protons of the glucose and apiose units. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons and confirming the glycosidic linkages.
1.1.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of Apiopaeonoside. Electrospray ionization (ESI) is a common technique for ionizing this molecule. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information, including the sequential loss of the sugar moieties. The precursor ion in negative ion mode is typically observed at m/z 459 [M-H]⁻.
Biological Activities and Pharmacological Properties
Preliminary research suggests that Apiopaeonoside possesses a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.
Anti-inflammatory Activity
Apiopaeonoside has been identified as a constituent of Paeonia suffruticosa with potential protective effects against sepsis in murine models. While the direct anti-inflammatory efficacy of isolated Apiopaeonoside requires more detailed investigation, its presence in a plant with known anti-inflammatory properties is noteworthy.
Table 3: Anti-inflammatory Activity of Apiopaeonoside (Qualitative)
| Assay | Model | Observed Effect | Reference |
| Sepsis-induced lethality | In vivo (mice) | Isolated as a protective constituent |
Antioxidant Activity
The phenolic nature of Apiopaeonoside suggests inherent antioxidant properties. The presence of hydroxyl groups on the aromatic ring allows for the scavenging of free radicals.
Table 4: Antioxidant Activity of Apiopaeonoside (Qualitative)
| Assay | Principle | Expected Outcome |
| DPPH Radical Scavenging | Hydrogen donation to stabilize the DPPH radical | Reduction of DPPH absorbance |
Anticancer Activity
The potential of Apiopaeonoside to inhibit the growth of cancer cells is an area of active investigation. Studies on related phenolic glycosides suggest that such compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Experimental Protocols
This section outlines the general methodologies employed for the extraction, purification, and biological evaluation of Apiopaeonoside.
Extraction and Isolation
Apiopaeonoside is typically extracted from the dried and powdered roots of Paeonia species.
Methodology:
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Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often using techniques like maceration, percolation, or Soxhlet extraction.
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Partitioning: The resulting crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to separate compounds based on their polarity.
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Chromatography: The fraction enriched with Apiopaeonoside is further purified using various chromatographic techniques. This typically involves column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Assays
3.2.1. DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
Methodology:
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A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
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Various concentrations of Apiopaeonoside are added to the DPPH solution.
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The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
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The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
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The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which Apiopaeonoside exerts its biological effects are not yet fully elucidated. However, based on the activities of structurally related phenolic compounds, several potential pathways can be hypothesized.
It is plausible that Apiopaeonoside may modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, it could potentially reduce the production of pro-inflammatory cytokines. Furthermore, its antioxidant effects may be mediated through direct radical scavenging or by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes. Further research is required to validate these hypotheses.
Conclusion and Future Directions
Apiopaeonoside is a promising natural product with a well-defined chemical structure and potential for various therapeutic applications. While preliminary studies have indicated its presence in medicinally important plants and hinted at its biological activities, there is a clear need for more in-depth research. Future investigations should focus on:
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Quantitative Biological Evaluation: Determining the IC₅₀ values for its anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models.
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Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which Apiopaeonoside exerts its effects.
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Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile to evaluate its potential as a drug candidate.
A comprehensive understanding of these aspects will be crucial for unlocking the full therapeutic potential of Apiopaeonoside in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: Chemical structure of Paeonol.
Figure 2: Chemical structure of Apiopaeonoside.
